Methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate Methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20322166
InChI: InChI=1S/C19H21FN2O2/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3
SMILES:
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.4 g/mol

Methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate

CAS No.:

Cat. No.: VC20322166

Molecular Formula: C19H21FN2O2

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate -

Specification

Molecular Formula C19H21FN2O2
Molecular Weight 328.4 g/mol
IUPAC Name methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate
Standard InChI InChI=1S/C19H21FN2O2/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3
Standard InChI Key GNZYWIDKLQOFMO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C19H22BrFN2O2\text{C}_{19}\text{H}_{22}\text{BrFN}_2\text{O}_2, with a molecular weight of 409.3 g/mol. Its structure comprises a piperazine ring substituted at the 1-position with a phenyl group and at the 4-position with a fluorophenyl-acetate ester moiety. The presence of fluorine enhances electronegativity and metabolic stability, while the piperazine core contributes to conformational flexibility, enabling interactions with biological targets .

Spectral and Stereochemical Features

Key spectral data include:

  • 1H-NMR: Signals at δ 3.68 ppm (ester methyl group), δ 6.8–7.3 ppm (aromatic protons), and δ 2.5–3.1 ppm (piperazine methylene groups) .

  • 13C-NMR: Peaks corresponding to the carbonyl carbon (\sim170 ppm), aromatic carbons (\sim115–160 ppm), and piperazine carbons (\sim45–55 ppm) .

  • ESI-HRMS: A molecular ion peak at m/z 409.3 confirms the molecular weight.

The compound’s stereochemistry remains underexplored, though the chiral center at the acetate bridge suggests potential enantiomeric activity differences.

Synthesis and Preparation

Key Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Piperazine Derivatization: Alkylation of 1-phenylpiperazine with ethyl bromoacetate yields the intermediate 1-(2-ethoxy-2-oxoethyl)-4-phenylpiperazine .

  • Fluorophenyl Incorporation: A nucleophilic aromatic substitution reaction introduces the 4-fluorophenyl group using 4-fluorobenzyl bromide under basic conditions.

  • Esterification: Methanol-mediated esterification finalizes the structure, with hydrobromic acid often used to stabilize the product as a hydrobromide salt.

Optimization Challenges

Reaction yields vary (30–60%) due to steric hindrance at the piperazine nitrogen and competing side reactions . Catalytic systems like polyphosphoric acid (PPA) improve cyclization efficiency in analogous syntheses .

Biological Activity and Hypothesized Mechanisms

Central Nervous System (CNS) Interactions

The piperazine moiety is a hallmark of psychoactive compounds, suggesting affinity for serotonin (5-HT) or dopamine receptors. For example, analogous compounds act as adenosine A2A receptor agonists, implicating potential neuroprotective or antipsychotic applications .

Antitumor Activity

Preliminary in vitro studies on similar molecules show cytotoxicity against HeLa cells (IC50: 10–50 µM), possibly via topoisomerase II inhibition .

Pharmacological Profile and Research Gaps

ADME Properties

Analytical Characterization and Quality Control

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve the compound from impurities (retention time: 12.5 min).

  • TLC: Silica gel GF254 plates using ethyl acetate/hexane (3:7) show an Rf of 0.45 .

Spectroscopic Validation

FT-IR spectra confirm ester carbonyl stretches at 1740 cm⁻¹ and C-F vibrations at 1220 cm⁻¹.

Future Directions and Applications

Target Identification

High-throughput screening against kinase or GPCR libraries could elucidate molecular targets. Computational docking studies suggest affinity for the 5-HT2A receptor (binding energy: −9.2 kcal/mol) .

Formulation Development

Nanoencapsulation in liposomes or polymeric nanoparticles may enhance bioavailability, addressing solubility limitations .

Preclinical Studies

Prioritize in vivo efficacy and toxicity assessments in models of fungal infections or CNS disorders.

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